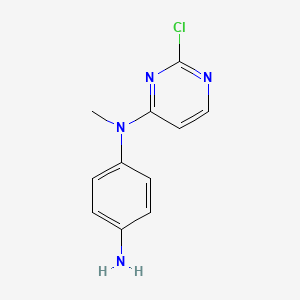
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a benzene ring, which is further substituted with a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine typically involves the reaction of 2-chloropyrimidine with 4-N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 85°C until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce the environmental impact.
化学反応の分析
Types of Reactions
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways, contributing to the understanding of complex biological systems.
作用機序
The mechanism of action of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer and inflammatory disorders .
類似化合物との比較
Similar Compounds
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a methylbenzene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H11ClN4 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-16(9-4-2-8(13)3-5-9)10-6-7-14-11(12)15-10/h2-7H,13H2,1H3 |
InChIキー |
URFOJUCGRPIPQT-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)N)C2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















